Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide for Drug Development Professionals
Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide for Drug Development Professionals
CAS Number: 15126-07-5
This in-depth technical guide provides comprehensive information on Ethyl 4-hydroxy-3-iodobenzoate, a key intermediate in synthetic organic chemistry, particularly relevant for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a precursor in the synthesis of thyroid hormone receptor beta (TRβ) agonists.
Core Chemical and Physical Data
Quantitative data for Ethyl 4-hydroxy-3-iodobenzoate is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 15126-07-5 | [1] |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| MDL Number | MFCD11112908 | [1] |
| SMILES | CCOC(=O)C1=CC=C(O)C(I)=C1 | [1] |
Synthesis of Ethyl 4-hydroxy-3-iodobenzoate: An Experimental Protocol
The following protocol describes the iodination of ethyl 4-hydroxybenzoate to yield Ethyl 4-hydroxy-3-iodobenzoate. This method is adapted from a similar synthesis of the methyl ester.
Materials:
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Ethyl 4-hydroxybenzoate
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Iodine monochloride (ICl)
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Acetic acid
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Water
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Filtration apparatus
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Reaction vessel with stirring and heating capabilities
Procedure:
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Dissolution: Dissolve Ethyl 4-hydroxybenzoate in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer and a heating mantle.
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Heating: Gently heat the solution to 65°C while stirring.
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Addition of Iodinating Agent: Prepare a solution of iodine monochloride (ICl) in acetic acid. Slowly add this solution dropwise to the heated reaction mixture over a period of approximately 40 minutes.
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Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 5 hours.
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Crystallization: After the initial heating period, allow the reaction mixture to cool to room temperature and continue stirring for an additional 16 hours to facilitate the precipitation of the product.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the collected product thoroughly with water to remove any remaining acetic acid and unreacted reagents.
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Drying: Dry the purified Ethyl 4-hydroxy-3-iodobenzoate under vacuum to obtain the final product.
Logical Workflow for the Synthesis:
Caption: Synthesis workflow for Ethyl 4-hydroxy-3-iodobenzoate.
Application in Drug Development: A Precursor to Thyroid Hormone Receptor Beta (TRβ) Agonists
Ethyl 4-hydroxy-3-iodobenzoate and its analogs are valuable intermediates in the synthesis of selective thyroid hormone receptor beta (TRβ) agonists.[2][3][4][5] These agonists are being investigated for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH).[4][5][6]
The thyroid hormone receptor has two major subtypes, TRα and TRβ. TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial effects of thyroid hormone on lipid metabolism, including the reduction of cholesterol levels.[4][5] By selectively targeting TRβ, it is possible to achieve the desired therapeutic effects while minimizing the adverse effects associated with non-selective thyroid hormone action, which are often mediated by TRα.[4]
One such TRβ agonist is Sobetirome. While not directly synthesized from Ethyl 4-hydroxy-3-iodobenzoate, a closely related intermediate, tert-butyl 2-(4-{[4-hydroxy-3-iodo-5-isopropylphenyl]methyl}-3,5-dimethylphenoxy)acetate, is utilized in its synthesis.[7] This highlights the importance of the iodinated 4-hydroxybenzoate scaffold in accessing this class of therapeutic agents. The synthesis of these complex molecules often involves multiple steps where the iodo-substituted phenol is a key building block for introducing further molecular complexity.
Signaling Pathway of TRβ Agonists:
Caption: Simplified signaling pathway of a TRβ agonist.
References
- 1. appchemical.com [appchemical.com]
- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thyroid hormone analogues, enzyme inhibitors and mimetics, and their action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 7. New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PMC [pmc.ncbi.nlm.nih.gov]
